molecular formula C16H18N2O3S B12009031 N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide CAS No. 13229-34-0

N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide

Katalognummer: B12009031
CAS-Nummer: 13229-34-0
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: SCAVHHXVZYXBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide is an organic compound with the molecular formula C16H18N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide typically involves the reaction of N-methyl-N-phenylacetamide with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential use as an antimicrobial agent due to its sulfonamide structure.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methyl-N-phenylacetamide
  • N-phenylsulfonamide
  • N-methylsulfonamide

Uniqueness

N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide is unique due to its dual functional groups: the sulfonamide and the acetamide. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile reagent in organic synthesis and as a bioactive compound in medicinal chemistry.

Eigenschaften

CAS-Nummer

13229-34-0

Molekularformel

C16H18N2O3S

Molekulargewicht

318.4 g/mol

IUPAC-Name

N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide

InChI

InChI=1S/C16H18N2O3S/c1-17(14-9-5-3-6-10-14)16(19)13-22(20,21)18(2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI-Schlüssel

SCAVHHXVZYXBPS-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.